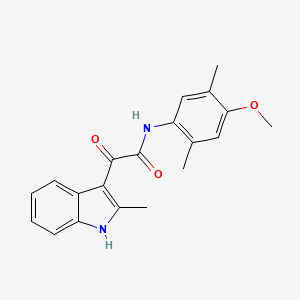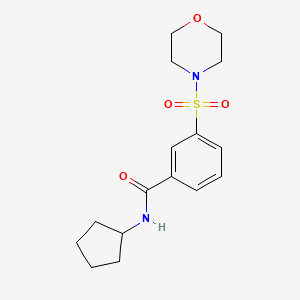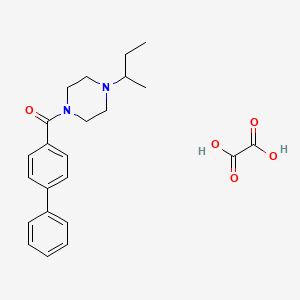![molecular formula C24H30N2O3 B5092139 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide is not fully understood. However, it is believed to act on the endocannabinoid system by inhibiting the reuptake of anandamide, a natural cannabinoid neurotransmitter. This leads to an increase in anandamide levels, which in turn activates the cannabinoid receptors CB1 and CB2, resulting in the observed analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to significantly reduce pain and inflammation in animal models of neuropathic pain and arthritis. This compound has also been found to have anxiolytic and antidepressant effects, indicating its potential therapeutic applications in treating anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide is its high potency and selectivity towards the endocannabinoid system. This makes it an ideal candidate for studying the role of the endocannabinoid system in various physiological and pathological conditions. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of this compound in treating various neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising therapeutic applications in various fields of medicine. Its mechanism of action on the endocannabinoid system and its ability to reduce pain and inflammation make it an ideal candidate for further research. However, more studies are needed to fully understand the potential therapeutic applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of 3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide involves the reaction of 3-(2-methoxyphenyl)propanoic acid with piperidine and N-phenylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has been found to be effective in treating neuropathic pain, anxiety, and depression.
Propriétés
IUPAC Name |
3-[1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-29-22-10-6-5-7-20(22)12-14-24(28)26-17-15-19(16-18-26)11-13-23(27)25-21-8-3-2-4-9-21/h2-10,19H,11-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEPWOPYKNZENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5092059.png)
![N-1,3-benzodioxol-5-yl-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5092066.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)
![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)
![3-(4-nitrophenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5092110.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B5092125.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
